molecular formula C13H18ClNO3S B279006 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide

4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide

Cat. No. B279006
M. Wt: 303.81 g/mol
InChI Key: YSZOPTQDIXZKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide (abbreviated as CPES) is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. CPES has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide works by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned earlier. Additionally, this compound has been found to inhibit the activity of aldosterone synthase, an enzyme involved in the regulation of blood pressure. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in lab experiments is its specificity for certain targets in the body. This specificity allows researchers to investigate the role of specific biological processes without affecting other processes in the body. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to certain cells in the body, and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for further research on 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide. One direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of certain types of cancer cells, and further research could explore its potential as a cancer treatment. Another direction is to investigate the role of this compound in the regulation of blood pressure. This compound has been found to inhibit the activity of aldosterone synthase, and further research could explore its potential as a treatment for hypertension. Finally, future research could investigate the potential use of this compound in the treatment of inflammatory diseases. This compound has been found to have anti-inflammatory effects, and further research could explore its potential as a treatment for diseases such as rheumatoid arthritis.

Synthesis Methods

4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been used in various scientific studies as a tool to investigate the role of specific biological processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been used to study the role of the renin-angiotensin-aldosterone system in the regulation of blood pressure.

properties

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C13H18ClNO3S/c1-2-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-4-6-10/h7-10,15H,2-6H2,1H3

InChI Key

YSZOPTQDIXZKCY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.